molecular formula C10H12Cl2 B13194817 2-Chloro-1-(3-chloropropyl)-4-methylbenzene

2-Chloro-1-(3-chloropropyl)-4-methylbenzene

Cat. No.: B13194817
M. Wt: 203.10 g/mol
InChI Key: GEYDHHMZXRYQNP-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloropropyl)-4-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chlorine atom at the second position, a 3-chloropropyl group at the first position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The reaction mechanism involves the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloropropyl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products such as 2-hydroxy-1-(3-hydroxypropyl)-4-methylbenzene can be formed.

    Oxidation Reactions: The major product is 2-chloro-1-(3-chloropropyl)-4-methylbenzoic acid.

    Reduction Reactions: The major product is 2-chloro-1-(3-propyl)-4-methylbenzene.

Scientific Research Applications

2-Chloro-1-(3-chloropropyl)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It may be used in studies investigating the effects of chlorinated aromatic compounds on biological systems, including their potential toxicity and environmental impact.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function and structure of the target molecules. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be compared with other similar compounds, such as:

    2-Chloro-1-(3-chloropropyl)benzene: Lacks the methyl group at the fourth position, which may affect its reactivity and applications.

    4-Chloro-1-(3-chloropropyl)-2-methylbenzene: The positions of the chlorine and methyl groups are reversed, potentially leading to different chemical properties and reactivity.

    2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: The methyl group is replaced by an ethyl group, which can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-4-methylbenzene

InChI

InChI=1S/C10H12Cl2/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

GEYDHHMZXRYQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCCl)Cl

Origin of Product

United States

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